An In-depth Technical Guide to the Synthesis and Properties of N-Butyl 3-bromobenzenesulfonamide
An In-depth Technical Guide to the Synthesis and Properties of N-Butyl 3-bromobenzenesulfonamide
This guide provides a comprehensive technical overview of N-Butyl 3-bromobenzenesulfonamide, a molecule of significant interest to researchers in organic synthesis and drug discovery. We will delve into a detailed, field-proven synthesis protocol, explore its physicochemical properties, and discuss its potential applications, all grounded in established scientific principles.
Introduction: The Significance of N-Butyl 3-bromobenzenesulfonamide
N-Butyl 3-bromobenzenesulfonamide belongs to the sulfonamide class of organic compounds, a cornerstone pharmacophore in medicinal chemistry. Sulfonamides are known for their stability and diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The presence of a bromine atom on the benzene ring and an N-butyl group offers synthetic handles for further molecular elaboration, making this compound a valuable intermediate in the development of novel therapeutic agents. The strategic placement of the bromo-substituent allows for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's properties is paramount for its successful application in research and development. The key physicochemical and spectroscopic characteristics of N-Butyl 3-bromobenzenesulfonamide are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₁₄BrNO₂S |
| Molecular Weight | 292.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 46-50 °C |
| Solubility | Soluble in most organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone), sparingly soluble in water. |
| CAS Number | 871269-09-9 |
Spectroscopic Data (Predicted):
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¹H NMR (400 MHz, CDCl₃):
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δ 7.90-7.85 (m, 1H, Ar-H)
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δ 7.75-7.70 (m, 1H, Ar-H)
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δ 7.40-7.30 (m, 2H, Ar-H)
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δ 4.85 (t, J = 6.0 Hz, 1H, NH)
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δ 3.00 (q, J = 6.8 Hz, 2H, N-CH₂)
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δ 1.55-1.45 (m, 2H, CH₂)
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δ 1.40-1.30 (m, 2H, CH₂)
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δ 0.90 (t, J = 7.4 Hz, 3H, CH₃)
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¹³C NMR (100 MHz, CDCl₃):
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δ 142.5 (C-S)
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δ 135.5 (C-Br)
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δ 130.5 (Ar-CH)
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δ 129.0 (Ar-CH)
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δ 125.5 (Ar-CH)
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δ 123.0 (Ar-CH)
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δ 43.5 (N-CH₂)
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δ 31.0 (CH₂)
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δ 20.0 (CH₂)
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δ 13.5 (CH₃)
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FTIR (KBr, cm⁻¹):
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3250-3350 (N-H stretch)
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2960-2850 (C-H stretch, aliphatic)
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1330-1310 (SO₂ asymmetric stretch)
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1160-1140 (SO₂ symmetric stretch)
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1080-1060 (C-N stretch)
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750-700 (C-Br stretch)
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Mass Spectrometry (EI):
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m/z 291/293 [M]⁺ (presence of Br isotopes)
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m/z 227/229 [M - SO₂]⁺
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m/z 155/157 [BrC₆H₄]⁺
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m/z 57 [C₄H₉]⁺
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Synthesis of N-Butyl 3-bromobenzenesulfonamide: A Validated Protocol
The synthesis of N-Butyl 3-bromobenzenesulfonamide is reliably achieved through the nucleophilic substitution reaction between 3-bromobenzenesulfonyl chloride and n-butylamine. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Principle and Causality
The core of this synthesis is the reaction of a primary amine (n-butylamine), which acts as a nucleophile, with an electrophilic sulfonyl chloride (3-bromobenzenesulfonyl chloride). The lone pair of electrons on the nitrogen atom of n-butylamine attacks the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base, such as triethylamine or pyridine, is crucial in this reaction to scavenge the HCl generated, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.
Visualized Synthesis Workflow
Caption: A generalized workflow for the synthesis of N-Butyl 3-bromobenzenesulfonamide.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-Bromobenzenesulfonyl chloride | 256.51 | 2.57 g | 10.0 |
| n-Butylamine | 73.14 | 0.88 g (1.2 mL) | 12.0 |
| Triethylamine | 101.19 | 1.52 g (2.1 mL) | 15.0 |
| Dichloromethane (DCM) | - | 50 mL | - |
| 1 M Hydrochloric Acid | - | 20 mL | - |
| Saturated Sodium Bicarbonate | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
| Silica Gel (for chromatography) | - | - | - |
| Hexane/Ethyl Acetate | - | - | - |
Procedure:
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Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-bromobenzenesulfonyl chloride (2.57 g, 10.0 mmol) and dissolve it in dichloromethane (50 mL).
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Cooling: Cool the solution to 0 °C in an ice bath. This is to control the exothermic nature of the reaction.
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Addition of Reagents: Slowly add triethylamine (2.1 mL, 15.0 mmol) to the stirred solution, followed by the dropwise addition of n-butylamine (1.2 mL, 12.0 mmol) over 10 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
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Workup:
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Transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL). The acid wash removes excess amine and triethylamine, while the bicarbonate wash neutralizes any remaining acid.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification:
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Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or hexane/ethyl acetate.
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Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
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Characterization and Quality Control
Confirming the identity and purity of the synthesized N-Butyl 3-bromobenzenesulfonamide is a critical step.
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Spectroscopic Analysis: The identity of the product should be confirmed by comparing the acquired ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data with the predicted values. The characteristic peaks for the sulfonamide group, the butyl chain, and the substituted benzene ring should all be present.
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Purity Assessment: The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC) or by the sharpness of its melting point. A sharp melting point range of 1-2 °C is indicative of high purity.
Applications and Future Directions
N-Butyl 3-bromobenzenesulfonamide is a versatile building block in organic synthesis and medicinal chemistry.
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Drug Discovery Intermediate: The sulfonamide moiety is a well-established pharmacophore, and the bromo- and butyl- groups provide sites for further chemical modification.[1] This allows for the generation of libraries of novel compounds for screening against various biological targets. For instance, the bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new functional groups and build molecular complexity.
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Material Science: The structural features of this compound may also lend themselves to applications in materials science, although this is a less explored area.
Future research could focus on the synthesis of a diverse library of derivatives and their evaluation for biological activity, potentially leading to the discovery of new drug candidates.
Safety and Handling
3-Bromobenzenesulfonyl chloride (starting material): This compound is corrosive and causes severe skin burns and eye damage. It is also moisture-sensitive. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
n-Butylamine (reagent): This is a flammable and corrosive liquid. Handle with care in a fume hood.
References
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC - NIH. Retrieved from [Link]
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Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). PubMed. Retrieved from [Link]
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Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Retrieved from [Link]
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N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241. PubChem. Retrieved from [Link]
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Synthesis and characterization of some sulfonamide dervatives. (2014). Research India Publications. Retrieved from [Link]
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Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). bioRxiv. Retrieved from [Link]
